molecular formula C18H21N3O3S B244657 N-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}benzamide

N-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}benzamide

Cat. No. B244657
M. Wt: 359.4 g/mol
InChI Key: MBZLWGBIORLZJJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}benzamide, also known as MPB, is a chemical compound that has been extensively studied for its potential use in scientific research. MPB belongs to the class of benzamide derivatives, which are known for their diverse biological activities. The compound has been shown to exhibit a wide range of biochemical and physiological effects, making it an attractive candidate for further investigation.

Mechanism of Action

The mechanism of action of N-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}benzamide is not fully understood. However, it has been proposed that the compound acts by inhibiting the activity of certain enzymes, such as cyclooxygenase-2 and matrix metalloproteinases. These enzymes are involved in various biological processes, including inflammation and cancer progression. By inhibiting their activity, N-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}benzamide may be able to exert its therapeutic effects.
Biochemical and Physiological Effects:
N-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}benzamide has been shown to exhibit a wide range of biochemical and physiological effects. The compound has been shown to inhibit the production of inflammatory cytokines, such as TNF-alpha and IL-6. N-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}benzamide has also been shown to inhibit the growth and proliferation of cancer cells, both in vitro and in vivo. In addition, the compound has been shown to have anti-viral activity against a variety of viruses, including HIV-1 and herpes simplex virus.

Advantages and Limitations for Lab Experiments

N-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}benzamide has several advantages for use in lab experiments. The compound is relatively easy to synthesize and purify, making it readily available for research purposes. In addition, N-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}benzamide has been shown to have a wide range of biological activities, making it a versatile tool for investigating various biological processes.
However, there are also some limitations to the use of N-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}benzamide in lab experiments. The compound can be toxic at high concentrations, which may limit its use in certain assays. In addition, the mechanism of action of N-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}benzamide is not fully understood, which may complicate the interpretation of experimental results.

Future Directions

There are several future directions for research on N-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}benzamide. One area of interest is the development of new therapeutics based on the compound. N-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}benzamide has shown promise as a potential treatment for various diseases, including cancer and neurodegenerative diseases. Further research is needed to fully understand the therapeutic potential of N-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}benzamide and to develop new drugs based on the compound.
Another area of interest is the elucidation of the mechanism of action of N-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}benzamide. Despite extensive research, the precise mechanism by which the compound exerts its biological effects is not fully understood. Further studies are needed to fully elucidate the mechanism of action of N-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}benzamide and to identify potential targets for drug development.
Finally, there is a need for further studies on the toxicity and safety of N-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}benzamide. While the compound has shown promise as a potential therapeutic agent, its toxicity at high concentrations may limit its use in certain applications. Further studies are needed to fully understand the toxicity and safety profile of N-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}benzamide and to identify potential side effects of the compound.

Synthesis Methods

The synthesis of N-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}benzamide has been described in the literature. The compound can be prepared by reacting 4-(methylsulfonyl)-1-piperazine with 4-aminobenzamide in the presence of a suitable catalyst. The resulting product can be purified by various methods, including column chromatography and recrystallization.

Scientific Research Applications

N-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}benzamide has been studied for its potential use in a variety of scientific research applications. The compound has been shown to have anti-inflammatory, anti-cancer, and anti-viral properties, making it a promising candidate for the development of new therapeutics. N-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}benzamide has also been investigated for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.

properties

Molecular Formula

C18H21N3O3S

Molecular Weight

359.4 g/mol

IUPAC Name

N-[4-(4-methylsulfonylpiperazin-1-yl)phenyl]benzamide

InChI

InChI=1S/C18H21N3O3S/c1-25(23,24)21-13-11-20(12-14-21)17-9-7-16(8-10-17)19-18(22)15-5-3-2-4-6-15/h2-10H,11-14H2,1H3,(H,19,22)

InChI Key

MBZLWGBIORLZJJ-UHFFFAOYSA-N

SMILES

CS(=O)(=O)N1CCN(CC1)C2=CC=C(C=C2)NC(=O)C3=CC=CC=C3

Canonical SMILES

CS(=O)(=O)N1CCN(CC1)C2=CC=C(C=C2)NC(=O)C3=CC=CC=C3

solubility

1 [ug/mL]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.